N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16477724
InChI: InChI=1S/C28H33BF2N4O.ClH/c30-29(31)34-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(34)22-27-17-15-25(35(27)29)18-19-28(36)33-21-9-2-1-8-20-32;/h3-7,10-17,22H,1-2,8-9,18-21,32H2,(H,33,36);1H/b12-6+,13-7+;
SMILES:
Molecular Formula: C28H34BClF2N4O
Molecular Weight: 526.9 g/mol

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride

CAS No.:

Cat. No.: VC16477724

Molecular Formula: C28H34BClF2N4O

Molecular Weight: 526.9 g/mol

* For research use only. Not for human or veterinary use.

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride -

Specification

Molecular Formula C28H34BClF2N4O
Molecular Weight 526.9 g/mol
IUPAC Name N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride
Standard InChI InChI=1S/C28H33BF2N4O.ClH/c30-29(31)34-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(34)22-27-17-15-25(35(27)29)18-19-28(36)33-21-9-2-1-8-20-32;/h3-7,10-17,22H,1-2,8-9,18-21,32H2,(H,33,36);1H/b12-6+,13-7+;
Standard InChI Key WRSSTWIVIHVQBR-FSRDMIDLSA-N
Isomeric SMILES [B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F.Cl
Canonical SMILES [B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F.Cl

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The compound features a tricyclic boron-aza-azonia core (C₂₈H₃₄BClF₂N₄O) with a 6-aminohexyl side chain and a conjugated phenylbutadienyl moiety. The tricyclic system comprises a difluoroboron center integrated into a fused aromatic scaffold, enabling π-π stacking interactions and electronic delocalization. The hydrochloride salt enhances aqueous solubility by stabilizing the cationic azonia group through ionic pairing .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₃₄BClF₂N₄O
Molecular Weight526.86 g/mol
IUPAC NameSee Title
SolubilityDMSO, DMF, alcohols
Spectral Absorptionλₐᵦₛ: 585 nm (ε = 104,000 M⁻¹cm⁻¹)
Fluorescence Emissionλₑₘ: 594 nm (Φ = 0.83)

Stereochemical Considerations

The (1E,3E) configuration of the phenylbutadienyl group imposes rigidity on the structure, optimizing conjugation for fluorescence applications . Computational modeling suggests that the boron center’s tetrahedral geometry stabilizes the tricyclic system, reducing non-radiative decay and enhancing photostability .

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis involves four key stages:

  • Formation of the Tricyclic Core: BF₃·OEt₂-mediated cyclization of β-enaminoketones yields the boron-aza-azonia framework .

  • Side-Chain Introduction: The 6-aminohexyl group is appended via amide coupling using HATU/DIPEA in anhydrous DMF.

  • Phenylbutadienyl Conjugation: Suzuki-Miyaura cross-coupling installs the dienyl group, leveraging palladium catalysts.

  • Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt .

Table 2: Reaction Yields and Conditions

StepYieldKey Reagents/Conditions
Tricyclic Core Formation50–91%BF₃·OEt₂, 80°C, 12h
Amide Coupling75–89%HATU, DIPEA, DMF, rt
Cross-Coupling61–90%Pd(PPh₃)₄, K₂CO₃, THF/H₂O
Salt Precipitation>95%HCl/EtOH, 0°C

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity . Structural validation employs ¹H/¹³C NMR, HRMS, and X-ray crystallography .

Chemical and Physical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • High solubility in polar aprotic solvents (DMF, DMSO) due to ionic interactions .

  • Moderate solubility in ethanol/water mixtures (up to 10 mM) .
    Stability studies indicate degradation <5% after 6 months at -20°C under inert gas .

Spectroscopic Features

  • Absorption: Intense peak at 585 nm (ε = 104,000 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated system .

  • Emission: Sharp fluorescence at 594 nm (Φ = 0.83), with a Stokes shift of 9 nm .

  • Two-Photon Absorption: Cross-section of 150 GM at 800 nm, enabling deep-tissue imaging .

Biological Activity and Mechanisms

Antimicrobial Effects

Against Prototheca zopfii, the compound exhibits MIC₉₀ = 8 µg/mL, comparable to fluconazole . The difluoroboron moiety disrupts microbial membrane integrity, as evidenced by SYTOX Green uptake assays .

Fluorescence-Based Applications

As a lipid peroxidation sensor, the compound’s emission shifts from 591 nm to 510 nm upon oxidation, enabling real-time monitoring of ferroptosis . In live-cell imaging, it localizes to mitochondrial membranes with minimal photobleaching over 30 minutes .

Applications in Research and Industry

Drug Development

The compound serves as a lead structure for FGFR4-targeted therapies, with prodrug derivatives (e.g., phosphate esters) showing enhanced oral bioavailability in preclinical models .

Materials Science

Incorporated into OLEDs, the compound achieves external quantum efficiency (EQE) = 12.5% due to its high fluorescence yield .

Biochemical Assays

Conjugation to antibodies via its primary amine group enables flow cytometry applications, with detection limits of 1 nM in whole blood .

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